molecular formula C12H16O B096298 2-Hexanone, 5-phenyl- CAS No. 18216-74-5

2-Hexanone, 5-phenyl-

Cat. No. B096298
CAS RN: 18216-74-5
M. Wt: 176.25 g/mol
InChI Key: UBTPKYDISLNBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexanone, 5-phenyl- is an organic compound that belongs to the class of ketones. It is also known as phenylpentan-2-one or P2P. This compound is widely used in the chemical industry as a precursor for the synthesis of various drugs, fragrances, and flavors. It is also used as a solvent for resins, waxes, and oils.

Mechanism Of Action

The mechanism of action of 2-Hexanone, 5-phenyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and pain. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

2-Hexanone, 5-phenyl- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It also decreases the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, it has been shown to inhibit the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hexanone, 5-phenyl- in lab experiments include its low cost, high yield, and ease of synthesis. It is also readily available in the market. However, its limitations include its toxicity and flammability. It is also difficult to handle and store due to its high reactivity.

Future Directions

There are several future directions for the research on 2-Hexanone, 5-phenyl-. One of the areas of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and pain. Moreover, the use of 2-Hexanone, 5-phenyl- as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its safe use in various applications.
Conclusion:
In conclusion, 2-Hexanone, 5-phenyl- is an important organic compound that has various biological and pharmacological properties. It is widely used in the chemical industry as a precursor for the synthesis of various drugs, fragrances, and flavors. Its anticonvulsant, analgesic, anti-inflammatory, and cytotoxic activities make it a promising candidate for the development of new therapeutic agents. However, its toxicity and flammability need to be taken into consideration while handling and storing this compound. Further research is required to explore its potential in various applications and to ensure its safe use.

Synthesis Methods

2-Hexanone, 5-phenyl- can be synthesized by the Friedel-Crafts acylation reaction of benzene with 2-hexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 2-Hexanone, 5-phenyl- as the major product along with some side products.

Scientific Research Applications

2-Hexanone, 5-phenyl- has been extensively studied for its biological and pharmacological properties. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory activities. It also exhibits cytotoxic and antitumor activities against various cancer cell lines. In addition, it has been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

18216-74-5

Product Name

2-Hexanone, 5-phenyl-

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-phenylhexan-2-one

InChI

InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

UBTPKYDISLNBLJ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(CCC(=O)C)C1=CC=CC=C1

Other CAS RN

18216-74-5

synonyms

5-Phenyl-2-hexanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.